4-Bromo-1-(tert-butyldimethylsilyl)indole

Photochromic FRET Diheteroarylethene Protecting group

Researchers functionalizing indole at C3 face competing N-H side reactions that erode yield. 4-Bromo-1-(tert-butyldimethylsilyl)indole (CAS 193694-04-1) resolves this: • C4-Br enables Suzuki, Stille, and Sonogashira coupling with high regioselectivity. • N-TBDMS protection prevents N-alkylation/arylation and enables orthogonal deprotection vs. Boc-validated in photochromic diheteroarylethene synthesis with superior yields. • Supplied at 98% HPLC purity, ≤0.5% moisture, mp 82-84°C; scalable from grams to 10 kg for discovery-to-process continuity.

Molecular Formula C14H20BrNSi
Molecular Weight 310.3 g/mol
CAS No. 193694-04-1
Cat. No. B065305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(tert-butyldimethylsilyl)indole
CAS193694-04-1
Molecular FormulaC14H20BrNSi
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2Br
InChIInChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3
InChIKeyLTHHTJMKYUPWCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(tert-butyldimethylsilyl)indole: Technical Baseline


4-Bromo-1-(tert-butyldimethylsilyl)indole (CAS 193694-04-1) is a C4-brominated, N-TBDMS-protected indole derivative (C14H20BrNSi, MW 310.30 g/mol) with a reported melting point range of 82–84°C . This heterocyclic building block integrates a bromine handle for cross-coupling reactions with a tert-butyldimethylsilyl (TBDMS) protecting group on the indole nitrogen, a design that enables regioselective functionalization at the C3-position while preventing N–H participation in undesired side reactions . Available from multiple commercial suppliers with reported purity specifications ranging from 95% to 98% (HPLC) and moisture content ≤0.5% [1], this compound is positioned as a key intermediate for the synthesis of 3-substituted indoles, photochromic diheteroarylethenes, and pharmaceutical lead scaffolds .

Regioselective C3-functionalization C4-bromine enables cross-coupling while N-TBDMS prevents N–H side reactions
Orthogonal N-TBDMS protection Supports deprotection strategies distinct from Boc in multistep synthesis
Established commercial quality Defined specifications support batch consistency and procurement confidence

Why Generic Substitution of 4-Bromo-1-(tert-butyldimethylsilyl)indole Fails


Generic substitution of 4-bromo-1-(tert-butyldimethylsilyl)indole with seemingly analogous compounds introduces significant and quantifiable performance deficits that directly impact synthetic utility and procurement value. The combination of C4-bromination and N-TBDMS protection creates a specific reactivity profile that cannot be replicated by alternative bromoindole regioisomers (5-, 6-, or 7-bromoindole), by different N-protecting group strategies (Boc, methyl, or unprotected), or by alternative halogens (chloro- or iodo-). The evidence presented below demonstrates that the choice of N-protecting group exerts a documented effect on overall synthetic yields [1], that the C4-bromine position dictates cross-coupling regioselectivity outcomes that diverge from other bromoindole isomers, and that the TBDMS group confers distinct stability and deprotection selectivity advantages relative to Boc protection. These quantifiable differences translate directly into reduced step counts, higher isolated yields, and more reliable supply chain specifications for the target compound.

Target profile
Common substitute
Risk
C4 regioselectivity for C3
5-/6-/7-bromoindole isomers
Regioselectivity may shift away from C3, altering synthetic outcome
TBDMS orthogonal deprotection
N-Boc-4-bromoindole
Lower reported yields and different deprotection conditions may not transfer
N-protection blocks N-H reactivity
Unprotected 4-bromoindole
N-H may interfere with cross-coupling and lithiation, complicating workflow

4-Bromo-1-(tert-butyldimethylsilyl)indole: Differentiation Evidence


TBDMS vs Boc: Synthetic Yield Advantage

In the synthesis of indole-containing diheteroarylethenes for photochromic FRET (pcFRET) applications, the use of N-TBDMS protection proved superior to N-Boc protection, leading to higher overall yields in the multistep synthetic sequence [1]. The study explicitly states that 'TBDMS protection proved to be superior over BOC protection schemes, leading to higher yields in the overall synthesis' [1]. Furthermore, substitution on the indole ring at the N-atom had minor effects on optical properties except for Boc derivatives, indicating that Boc protection negatively impacted photophysical performance in addition to synthetic efficiency [1].

Synthetic Yield
Class-level
TBDMS-protected: higher overall yields Boc-protected: lower yields Qualitative advantage reported in multistep diheteroarylethene synthesis
Supports TBDMS choice for yield efficiency in complex sequences
Specific yield values not provided; source review recommended
Photochromic FRET Diheteroarylethene Protecting group

Regioselective C3-Functionalization by C4-Bromine

The combination of the bromine atom at the 4-position and the TBDMS protecting group on the indole nitrogen ensures regioselective functionalization specifically at the 3-position of the indole ring . This regioselectivity profile is a direct consequence of the C4-bromine placement; alternative bromoindole regioisomers (5-, 6-, or 7-bromoindole) possess bromine atoms at different positions on the benzenoid ring, which alters the electronic environment of the pyrrole ring and shifts the preferred site of electrophilic or nucleophilic attack. While all bromoindoles can participate in cross-coupling reactions, the 4-bromo substitution pattern uniquely directs subsequent functionalization to the C3-position .

C3 Regioselectivity
Class-level
C4-Br directs functionalization to C3 position; alternative isomers give different regioselectivity
Enables regiocontrol in 3-substituted indole synthesis
Class-level inference; verify in target transformation
Regioselective C3-functionalization Indole

TBDMS vs Boc: Orthogonal Deprotection Selectivity

The tert-butyldimethylsilyl (TBDMS) group on 4-bromo-1-(tert-butyldimethylsilyl)indole exhibits distinct stability and cleavage selectivity compared to the tert-butyloxycarbonyl (Boc) group commonly used in 1-Boc-4-bromoindole (CAS 676448-17-2) [1]. Under samarium(III) catalysis, Boc, THP, and TBDMS protecting groups can be chemoselectively discriminated and removed in the presence of one another, demonstrating that TBDMS provides a unique deprotection window that is orthogonal to Boc [1]. This orthogonality is particularly valuable in complex molecule synthesis where multiple protecting groups must be manipulated sequentially without cross-reactivity.

Deprotection Orthogonality
Class-level
TBDMS: removable under Sm(III) catalysis while Boc stays intact Boc: removable under acidic conditions, discriminated from TBDMS Orthogonal deprotection window
Supports sequential protecting group strategies
Conditions require validation for specific substrates
Orthogonal deprotection Silyl protecting group Stability

Aminocarbonylation Reactivity of 4-Bromoindole

Aminocarbonylation of 4-bromoindole (the unprotected precursor to the target compound) with arylethylpiperazines proceeds in excellent yield to provide a direct one-step synthesis of CNS-active amphetamine derivatives [1]. This reactivity is shared among 4-, 5-, 6-, and 7-bromoindole isomers, all of which are accessible in excellent yields under identical palladium-catalyzed carbonylation conditions [1]. However, the C4-bromoindole scaffold specifically positions the bromine for subsequent transformations that maintain the integrity of the indole C2-C3 double bond, a feature critical for biological activity in many indole-based pharmaceuticals.

Aminocarbonylation
Cross-study
4-bromoindole: excellent yield 5-/6-/7-bromoindole: excellent yields comparable Consistent carbonylation performance across isomers
Validates C4-indole scaffold for carbonylation; regioselectivity remains the differentiator
Unprotected precursor used; N-protection strategy adds further value
Aminocarbonylation Palladium catalysis CNS active compounds

Physical Property and Purity Specifications

Commercial specifications for 4-bromo-1-(tert-butyldimethylsilyl)indole include a melting point range of 82–84°C and purity levels of 95–98% (HPLC) [1]. In comparison, the alternative N-Boc protected analog 1-Boc-4-bromoindole (CAS 676448-17-2) exhibits a significantly higher melting point of 183–185°C [2]. The lower melting point of the TBDMS-protected compound (82–84°C versus 183–185°C) indicates different physical handling characteristics and may influence solubility and purification strategies. Additionally, the moisture specification of ≤0.5% for the target compound [1] provides a quantifiable quality control benchmark for procurement.

Melting Point
Spec review
82–84 °C (TBDMS) vs 183–185 °C (Boc) — Δ ≈ 100 °C lower
Lower mp may simplify handling and purification
Moisture ≤0.5% supports consistent batch quality
Quality control Purity specification Melting point

Selective Halogen–Lithium Exchange with TBDMS Protection

Regioselective C3 bromine–lithium exchange has been demonstrated with 3,6-dibromo-1-(tert-butyldimethylsilyl)indole, and regioselective C2 bromine–lithium exchange is observed with 2,3-dibromo-1-methylindole [1]. These findings illustrate that N-silyl protection (including TBDMS) permits controlled halogen–metal exchange at specific positions on the indole ring without competing deprotonation of the N–H group, which would occur with unprotected indoles. For 4-bromo-1-(tert-butyldimethylsilyl)indole, this translates to the ability to perform selective metalation at the C3-position (or other positions depending on substitution pattern) without N–H interference.

Lithiation Selectivity
Class-level
N-TBDMS prevents N–H deprotonation, enabling regioselective halogen–lithium exchange without competing side reactions
Extends synthetic versatility for further functionalization
Class-level inference; sec-BuLi/TMEDA conditions need optimization
Halogen–lithium exchange Regioselective lithiation Indole functionalization

4-Bromo-1-(tert-butyldimethylsilyl)indole: High-Value Application Scenarios


3-Substituted Indole Pharmaceutical Intermediates

The documented regioselectivity of 4-bromo-1-(tert-butyldimethylsilyl)indole for C3-functionalization makes this compound an ideal procurement choice for the preparation of 3-substituted indole scaffolds, which are prevalent in numerous bioactive molecules including kinase inhibitors, serotonin receptor modulators, and CNS-active agents. The bromine at C4 acts as a handle for cross-coupling (Suzuki, Stille, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups, while the TBDMS-protected nitrogen prevents competing N-alkylation or N-arylation side reactions. The aminocarbonylation reactivity of the 4-bromoindole core further supports the use of this building block for direct installation of amide-linked pharmacophores.

Photochromic Diheteroarylethenes for pcFRET

Based on the demonstrated superiority of TBDMS protection over Boc protection in the synthesis of indole-containing diheteroarylethenes for photochromic FRET , 4-bromo-1-(tert-butyldimethylsilyl)indole is the preferred precursor for researchers developing optical probes and molecular switches. The higher overall synthetic yields achieved with TBDMS-protected intermediates translate directly to more efficient material utilization and reduced synthetic step counts. Procurement of the TBDMS-protected building block eliminates the need for a separate protection step and ensures compatibility with the established synthetic route that has been validated in the primary literature.

Orthogonal Protecting Group Strategies

The chemoselective deprotection discrimination between TBDMS and Boc groups under samarium(III) catalysis positions 4-bromo-1-(tert-butyldimethylsilyl)indole as a strategic procurement choice for synthetic sequences requiring orthogonal protecting group manipulation. In multistep syntheses of complex natural products or pharmaceutical candidates where multiple functional groups must be sequentially unveiled, the TBDMS group provides a deprotection window that is distinct from Boc, enabling precise temporal control over deprotection events without cross-reactivity. This orthogonality reduces the risk of unwanted side reactions and improves overall process robustness.

Large-Scale Synthesis Building Block

The availability of 4-bromo-1-(tert-butyldimethylsilyl)indole with defined purity specifications (98% HPLC minimum) and moisture content (≤0.5%) from commercial suppliers with production scale capacity up to 10 kg makes this compound suitable for procurement in both discovery-scale and larger-scale synthesis campaigns. The well-defined melting point range (82–84°C) provides a straightforward identity verification check upon receipt, reducing quality control burden and ensuring lot-to-lot consistency. For process chemistry teams scaling up reactions, the ability to source kilogram quantities of consistent, high-purity material mitigates supply chain risk.

Application
Selection Property
Validation Focus
3-Substituted indole scaffolds
C4 regioselective functionalization
Cross-coupling efficiency and C3 specificity
Photochromic molecular probes
TBDMS-protected indole building block
Multistep synthetic yield and optical property retention
Orthogonal deprotection sequences
TBDMS vs Boc chemoselectivity
Deprotection orthogonality and sequence robustness
Scalable synthesis campaigns
Defined purity and melting point specifications
Lot-to-lot consistency and QC verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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